molecular formula C20H34 B1240746 (1S,4S,9S,10S,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane

(1S,4S,9S,10S,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane

Cat. No. B1240746
M. Wt: 274.5 g/mol
InChI Key: IVZWRQBQDVHDNG-XWIHJEQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kaurane is a terpenoid fundamental parent and a diterpene. It is an enantiomer of an ent-kaurane.

Scientific Research Applications

Synthetic Methods and Structural Analysis

  • Synthesis Techniques : A study by Hong (2010) demonstrates the synthesis of a structurally related compound using methods like Diels-Alder reaction and oxidation, which could be relevant for synthesizing the queried compound (Yan Hong, 2010).
  • Structural Features : Alves et al. (2015) explored the structural features of similar macrocyclic compounds, providing insights into their molecular arrangements, which may be applicable to understanding the queried compound's structure (Luis G. Alves, M. Duarte, Ana M Martins, 2015).

Corrosion Inhibition and Material Protection

  • Corrosion Inhibition : Quraishi and Rawat (2002) investigated the use of macrocyclic compounds in inhibiting corrosion of mild steel in acidic environments, indicating potential applications for the compound (M. Quraishi, J. Rawat, 2002).

Molecular Mechanics and Ligands

  • Molecular Mechanical Analysis : A molecular mechanical analysis by Canales and Zimmer (1991) of similar macrocyclic ligands suggests potential applications in understanding metal incorporation into cavities, which could be relevant for the compound (Carmen R. Canales, M. Zimmer, 1991).

Applications in Chemical Vapor Deposition

properties

Product Name

(1S,4S,9S,10S,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane

Molecular Formula

C20H34

Molecular Weight

274.5 g/mol

IUPAC Name

(1S,4S,9S,10S,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane

InChI

InChI=1S/C20H34/c1-14-12-20-11-8-16-18(2,3)9-5-10-19(16,4)17(20)7-6-15(14)13-20/h14-17H,5-13H2,1-4H3/t14-,15+,16+,17-,19+,20+/m1/s1

InChI Key

IVZWRQBQDVHDNG-XWIHJEQYSA-N

Isomeric SMILES

C[C@@H]1C[C@]23CC[C@@H]4[C@@]([C@H]2CC[C@H]1C3)(CCCC4(C)C)C

SMILES

CC1CC23CCC4C(CCCC4(C2CCC1C3)C)(C)C

Canonical SMILES

CC1CC23CCC4C(CCCC4(C2CCC1C3)C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4S,9S,10S,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane
Reactant of Route 2
(1S,4S,9S,10S,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane
Reactant of Route 3
(1S,4S,9S,10S,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane
Reactant of Route 4
(1S,4S,9S,10S,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane
Reactant of Route 5
(1S,4S,9S,10S,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane
Reactant of Route 6
(1S,4S,9S,10S,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane

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